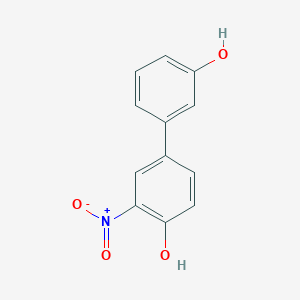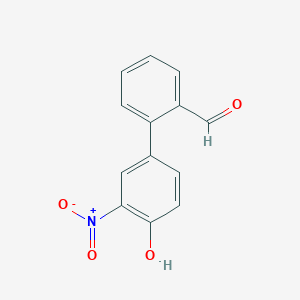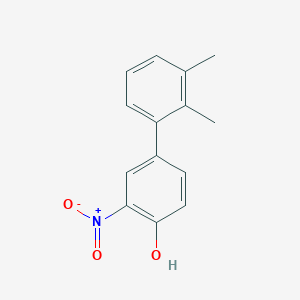
4-(3-Methoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxyphenyl)-2-nitrophenol, 95% (MPN) is an organic compound with a wide range of applications in scientific research. It is a yellow crystalline solid with a molecular formula C9H9NO3 and a molecular weight of 179.16 g/mol. MPN can be synthesized from the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. It has been used in a variety of scientific studies due to its unique properties, which are discussed in detail below.
Aplicaciones Científicas De Investigación
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been used in a variety of scientific studies due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of a range of compounds. It has also been used as a dye for the staining of proteins, and as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitrophenol portion of the molecule is responsible for its biological activity. It is thought to interact with proteins, enzymes, and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is important to note that 4-(3-Methoxyphenyl)-2-nitrophenol, 95% is a powerful inhibitor of tyrosinase, and thus caution should be taken when using it in experiments involving melanin production.
Direcciones Futuras
There are a number of potential future directions for research involving 4-(3-Methoxyphenyl)-2-nitrophenol, 95%. Further studies could be conducted to explore its mechanism of action and its potential applications in the treatment of various diseases. Additionally, further studies could be conducted to explore its potential use as a dye for the staining of proteins and other molecules. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis and polymerization reactions.
Métodos De Síntesis
The synthesis of 4-(3-Methoxyphenyl)-2-nitrophenol, 95% involves the reaction of 3-methoxyphenol and nitrobenzene in the presence of a strong acid catalyst. The reaction is typically conducted at room temperature, and the desired product is obtained after the reaction is complete. The reaction mechanism is as follows:
3-Methoxyphenol + Nitrobenzene → 4-(3-Methoxyphenyl)-2-nitrophenol
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHHQOSZBPFBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686237 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261923-01-6 |
Source


|
| Record name | 3'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














